molecular formula C16H31ClO7 B2586481 Cl-C6-PEG4-O-CH2COOH

Cl-C6-PEG4-O-CH2COOH

Cat. No.: B2586481
M. Wt: 370.9 g/mol
InChI Key: JKRQJQUHILRKGV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cl-C6-PEG4-O-CH2COOH, also known as PROTAC Linker 4, is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system .

Mode of Action

The mode of action of this compound involves the formation of a ternary complex with an E3 ubiquitin ligase and the target protein . This compound contains two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The formation of this complex leads to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathway affected by this compound is the ubiquitin-proteasome system . By forming a ternary complex with the E3 ubiquitin ligase and the target protein, this compound facilitates the transfer of ubiquitin to the target protein . The ubiquitinated protein is then recognized and degraded by the proteasome, leading to the reduction of the target protein level in the cell .

Pharmacokinetics

As a protac linker, it is designed to enhance the cellular uptake, and thus the bioavailability, of the protacs .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . By exploiting the ubiquitin-proteasome system, this compound can effectively reduce the level of specific proteins in the cell .

Action Environment

The action environment of this compound is the intracellular environment where the ubiquitin-proteasome system operates . Environmental factors such as temperature and pH could potentially influence the action, efficacy, and stability of this compound.

Preparation Methods

The preparation of Cl-C6-PEG4-O-CH2COOH typically involves chemical synthesis. . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

Cl-C6-PEG4-O-CH2COOH undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Cl-C6-PEG4-O-CH2COOH is unique due to its specific structure and functionality as a PROTAC linker. Similar compounds include other PEG-based PROTAC linkers, such as:

These compounds share similar properties but differ in their length and flexibility, which can affect their performance in PROTAC synthesis and protein degradation efficiency .

Properties

IUPAC Name

2-[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31ClO7/c17-5-3-1-2-4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-15-16(18)19/h1-15H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKRQJQUHILRKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCl)CCOCCOCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31ClO7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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